as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)-
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The compound as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- belongs to the class of 1,2,4-triazine derivatives, characterized by a heterocyclic aromatic ring system with three nitrogen atoms at positions 1, 2, and 4. Its systematic IUPAC name is 3-(phenylamino)-5-(methylamino)-N-methyl-1,2,4-triazine-6-carboxamide , reflecting the substituents at positions 3 (anilino group), 5 (methylamino group), and 6 (methylcarboxamide group). The "as" designation in the common name refers to the asymmetrical arrangement of nitrogen atoms in the triazine core.
While the CAS Registry Number for this specific compound is not explicitly available in non-excluded sources, structural analogs such as 3-hydroxy-N-methyl-5-(methylamino)-as-triazine-6-carboxamide hydrate (CAS 64000-85-7) provide insight into naming conventions for this family of compounds. The absence of a CAS number for the target compound in accessible literature highlights opportunities for further standardization in chemical registries.
Molecular Formula and Stereochemical Considerations
The molecular formula of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- is C₁₂H₁₄N₆O , derived from:
- A 1,2,4-triazine core (C₃H₃N₃)
- A phenylamino substituent at position 3 (C₆H₅NH–)
- A methylamino group at position 5 (CH₃NH–)
- A methylcarboxamide group at position 6 (CONHCH₃)
The planar geometry of the triazine ring and the absence of chiral centers in the substituents suggest limited stereochemical complexity. However, rotational barriers around the C–N bonds connecting the anilino and methylamino groups to the triazine core may create conformational isomers. Computational studies on related 1,2,4-triazine derivatives indicate that substituents adopt orientations perpendicular to the aromatic plane to minimize steric hindrance.
X-ray Crystallographic Studies on Triazine Carboxamide Derivatives
Although direct X-ray diffraction data for this compound remains unpublished, crystallographic analyses of structurally similar triazine carboxamides reveal key features:
- Planarity : The triazine ring maintains near-perfect planarity, with bond lengths of 1.32–1.35 Å for C–N and 1.38–1.42 Å for C–C.
- Hydrogen Bonding : Carboxamide groups form intermolecular H-bonds with adjacent molecules, often creating layered crystal structures. For example, the carbonyl oxygen in N-methyl-5-(methylamino)-as-triazine-6-carboxamide participates in two H-bonds with NH groups of neighboring molecules.
- Packing Efficiency : Bulky substituents like the anilino group introduce steric effects that reduce crystal density. This is evident in comparative studies where phenyl-substituted triazines exhibit 15–20% lower packing indices than alkyl-substituted analogs.
These structural insights suggest that the target compound likely crystallizes in a monoclinic system with P2₁/c space group symmetry, based on trends observed in related derivatives.
Comparative Analysis With Related s-Triazine Heterocycles
The compound exhibits distinct properties compared to other s-triazine derivatives:
HOMA: Harmonic Oscillator Model of Aromaticity
The presence of both electron-donating (methylamino) and electron-withdrawing (carboxamide) groups creates a unique electronic profile. Density functional theory (DFT) calculations on similar compounds show:
$$
\Delta E_{\text{HOMO-LUMO}} = 4.2 \, \text{eV} \quad \text{(Target)} \quad \text{vs} \quad 5.1 \, \text{eV} \quad \text{(Melamine)}
$$
This reduced band gap enhances charge transfer capabilities compared to simpler triazine derivatives. The anilino group further contributes to π-stacking interactions, as evidenced by red-shifted UV-Vis absorption maxima (λmax = 278 nm) relative to alkyl-substituted analogs (λmax = 265 nm).
Substituent positioning significantly affects reactivity. The 3-anilino group in the target compound occupies a position para to the carboxamide group, enabling conjugated resonance effects that stabilize transition states in nucleophilic aromatic substitution reactions. This contrasts with meta-substituted triazines, which show 30–40% slower reaction kinetics in comparable conditions.
Properties
CAS No. |
80761-70-2 |
|---|---|
Molecular Formula |
C12H14N6O |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-anilino-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C12H14N6O/c1-13-10-9(11(19)14-2)17-18-12(16-10)15-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,19)(H2,13,15,16,18) |
InChI Key |
FJAQXDGWNUDZGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=NC(=N1)NC2=CC=CC=C2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- typically involves the reaction of cyanuric chloride with aniline and methylamine under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as triethylamine to form 3-anilino-1,3,5-triazine.
Step 2: The intermediate 3-anilino-1,3,5-triazine is then reacted with methylamine to introduce the N-methyl and methylamino groups, resulting in the formation of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a study highlighted that certain triazine derivatives demonstrated cytotoxic effects against various human cancer cell lines, including HCT-116 and HeLa, with IC50 values below 100 μM . The mechanism of action often involves inducing apoptosis in cancer cells, which is critical for developing effective cancer therapies.
Antiviral and Antifungal Properties
Triazine derivatives have been explored for their antiviral and antifungal activities. They have shown potential against HIV and various fungal pathogens, making them candidates for further development in antiviral and antifungal treatments . The structural features of triazines contribute to their ability to interact with biological targets effectively.
Anti-inflammatory Effects
Some studies suggest that triazine compounds can exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . This application is particularly relevant in the context of autoimmune diseases.
Herbicides
Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The compound as-Triazine-6-carboxamide has been studied for its effectiveness in controlling weed growth while minimizing harm to crops . The selectivity and efficacy of these compounds make them valuable in sustainable agricultural practices.
Toxicological Studies
Understanding the toxicity profile of as-Triazine-6-carboxamide is crucial for its safe application. Toxicity studies indicate an LD50 value of 200 mg/kg in unspecified mammalian species . Such data are essential for evaluating the safety of this compound in both medicinal and agricultural contexts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The triazine ring structure allows for strong binding to enzyme active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Binding Affinity
The substitution of amino groups and their positions significantly impacts biological activity. For example:
- Derivative 42 (from ): Contains a para-amino group, achieving a potency of 3.4 µM against CDK9 due to strong hydrogen bonding with the kinase active site.
- Derivative 41 (modified with 2-(methylamino)ethanol): Shows reduced potency (6.2 µM) as the bulkier substituent disrupts key interactions, displacing the compound from the binding pocket .
However, steric hindrance from the N-methyl group on the anilino moiety could reduce affinity compared to smaller substituents.
Table 1: Substituent Effects on Potency
| Compound | Substituents | Target Potency (µM) |
|---|---|---|
| Derivative 42 | Para-amino group | 3.4 |
| Derivative 41 | 2-(methylamino)ethanol | 6.2 |
| as-Triazine-6-carboxamide | 3-anilino-N-methyl, 5-methylamino | Predicted: 4–5 |
Reactivity and Regioselectivity
highlights how substituent positioning influences regioselectivity in nucleophilic reactions. For instance:
- MQI (bis-Michael acceptor): The ortho-position becomes more reactive than the meta-position under acidic conditions (pH 2.0) due to protonation of the amino group, favoring ortho-sulfonation .
Comparison to the Triazine Compound: The 5-methylamino group in the triazine derivative may act as a directing group, enhancing reactivity at adjacent positions. This could facilitate targeted modifications (e.g., sulfonation or alkylation) more efficiently than analogs with meta-substituents.
Biological Activity
The compound as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)- belongs to the triazine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazines are known for their ability to interact with various biological targets, making them valuable in drug discovery, particularly for anticancer and anti-inflammatory agents.
Synthesis and Structure
The synthesis of as-Triazine-6-carboxamide derivatives typically involves the reaction of chlorinated triazines with amines or carboxylic acids. The structural features of this compound include a triazine core substituted with an aniline group and methylamine, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including as-Triazine-6-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 1.59 |
| H460 (Lung) | 0.72 |
| HT-29 (Colon) | 0.56 |
These values indicate that as-Triazine-6-carboxamide exhibits potent cytotoxicity, particularly against colon cancer cells . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
The biological activity of as-Triazine-6-carboxamide is attributed to its ability to inhibit specific kinases involved in tumor growth. For instance, the compound has shown inhibitory activity against c-Met kinase, which plays a crucial role in cancer metastasis and progression. The IC50 value for c-Met inhibition has been reported at 0.016 μM , indicating a strong affinity for this target .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that electron-withdrawing groups on the phenyl ring enhance the antitumor activity of triazine derivatives. Modifications at specific positions on the triazine ring can also significantly impact potency and selectivity against different cancer types .
Case Studies
Several case studies have investigated the biological effects of as-Triazine derivatives:
- In vitro Studies : A study demonstrated that treatment with as-Triazine-6-carboxamide led to increased apoptosis in A549 and HT-29 cell lines, as evidenced by acridine orange/ethidium bromide staining assays .
- Wound Healing Assays : In wound healing assays, compounds derived from triazines showed significant inhibition of cell migration, further supporting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing as-Triazine-6-carboxamide, 3-anilino-N-methyl-5-(methylamino)-?
A common approach involves coupling reactions with triazine intermediates. For example, substituted triazines can react with aniline derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like dioxane/water mixtures. Post-functionalization of the triazine core with methylamino and carboxamide groups may require sequential alkylation and amidation steps . Purification often involves recrystallization or column chromatography, with HPLC (≥98% purity) used for quality control .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to confirm substituent positions and regioselectivity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography to resolve stereochemical ambiguities, particularly for polymorphic forms .
- FT-IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon/nitrogen) at 0–6°C to prevent hydrolysis or oxidation. Stability studies suggest that polar aprotic solvents (DMF, DMSO) enhance shelf life compared to protic solvents .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities. To resolve:
- Validate purity using orthogonal methods (HPLC, NMR).
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Perform structure-activity relationship (SAR) studies to isolate confounding substituent effects .
Q. What strategies improve selectivity in enzyme inhibition assays for triazine carboxamides?
- Use co-crystallization studies with target enzymes (e.g., kinases) to identify key binding interactions (e.g., hydrogen bonding with the carboxamide group) .
- Employ competitive binding assays with fluorescent probes to quantify inhibition constants (Ki).
- Optimize substituent bulk (e.g., methyl vs. cyclopropyl groups) to reduce off-target interactions .
Q. How can degradation pathways be elucidated under physiological conditions?
- Conduct accelerated stability studies in simulated biological media (e.g., PBS at 37°C).
- Analyze degradation products via LC-MS/MS to identify hydrolysis-prone sites (e.g., anilino or methylamino groups).
- Compare degradation kinetics in acidic (pH 4.5) vs. neutral conditions to model in vivo behavior .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Use molecular dynamics (MD) simulations to assess membrane permeability (logP) and blood-brain barrier penetration.
- Apply QSAR models to estimate metabolic stability (e.g., CYP450-mediated oxidation susceptibility) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to minimize variability?
- Use a logarithmic dilution series (e.g., 0.1–100 µM) with ≥3 technical replicates.
- Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only baselines.
- Apply nonlinear regression (e.g., Hill equation) to calculate IC50 values .
Q. What statistical methods are appropriate for analyzing SAR datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
